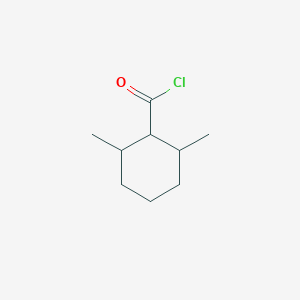

2,6-Dimethylcyclohexane-1-carbonyl chloride

Description

Properties

CAS No. |

96188-47-5 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

2,6-dimethylcyclohexane-1-carbonyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h6-8H,3-5H2,1-2H3 |

InChI Key |

ABTHZZBLPUJZQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

| Preparation Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thionyl chloride method | 2,6-Dimethylcyclohexanone acid + SOCl₂, reflux or RT | High | Removal of SO₂ and HCl gases facilitates purification; standard method |

| Oxalyl chloride method | 2,6-Dimethylcyclohexanone acid + (COCl)₂, DCM, 0 °C | High | Milder conditions, suitable for sensitive substrates |

| AlCl₃ catalyzed chlorination | AlCl₃ (equimolar), DCM, 0–20 °C, 18 h | Moderate | Requires careful quenching and extraction; used in related cyclohexanecarbonyl chlorides |

| Transition metal catalysis | CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 70 °C, 16 h | 84–99% | More common in intramolecular acylation reactions; not typical for direct acyl chloride synthesis |

Mechanistic Insights

The nucleophilic substitution mechanism for acyl chloride formation involves:

- Activation of the carboxylic acid by the chlorinating agent.

- Formation of an intermediate (e.g., chlorosulfite ester with thionyl chloride).

- Elimination of gaseous byproducts leading to the formation of the acyl chloride.

- Reaction rate is influenced by solvent polarity and temperature, which affect nucleophilicity and electrophilicity of intermediates.

Research Findings and Practical Considerations

- The synthesis of 2,6-dimethylcyclohexane-1-carbonyl chloride via thionyl chloride is well-documented with reproducible high yields and purity, making it the preferred industrial and laboratory method.

- Oxalyl chloride offers a milder alternative with similar efficiency, often preferred when sensitive functional groups are present.

- Catalytic methods using Lewis acids or transition metals are more specialized and typically applied in complex synthetic sequences rather than simple acyl chloride preparation.

- Safety considerations include the corrosive nature of reagents and the need for anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Purification typically involves removal of volatile byproducts and extraction with organic solvents, followed by drying and distillation or recrystallization if necessary.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield Range | Key Notes |

|---|---|---|---|---|---|---|---|

| Thionyl Chloride | 2,6-Dimethylcyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | None or DCM | Room temp to reflux | 1–4 hours | 85–95% | Standard, efficient, widely used |

| Oxalyl Chloride | 2,6-Dimethylcyclohexanecarboxylic acid | Oxalyl chloride (COCl)₂ | DCM | 0 °C to RT | 1–3 hours | 80–90% | Milder, less corrosive byproducts |

| AlCl₃ Catalyzed Chlorination | 2,6-Dimethylcyclohexanone or acid | Aluminum chloride (AlCl₃) | DCM | 0–20 °C | ~18 hours | Moderate | Requires careful quench |

| Transition Metal Catalysis | Derivatives of cyclohexane acids | CuI, phenanthroline | DMSO | 70 °C | 16 hours | 84–99% | Used in tandem acylation steps |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylcyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Hydrolysis: Water

Major Products

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Thioesters: Formed from reaction with thiols

Alcohols: Formed from reduction

Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

2,6-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying their functions.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the resulting product.

Comparison with Similar Compounds

Cyclohexane Carbonyl Derivatives

Compounds with cyclohexane backbones and carbonyl functionalities share common reactivity patterns. For example:

- Hexachlorocyclohexane (HCH) isomers (CAS 608-73-1, 27154-44-5, etc.) exhibit distinct stereochemical and electronic properties due to chlorine substituents . While HCH derivatives are primarily insecticides, the dimethyl-substituted cyclohexane carbonyl chloride lacks pesticidal activity but shares steric hindrance effects that influence reaction kinetics.

Isoquinoline Carboxylate Derivatives

The Molecules (2011) study highlights substituted isoquinoline derivatives such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (compound 6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (compound 6f) . These compounds feature rigid aromatic systems and carboxamide/carboxylate groups, contrasting with the aliphatic cyclohexane backbone of 2,6-dimethylcyclohexane-1-carbonyl chloride. Key differences include:

- Reactivity: The carbonyl chloride group in this compound is more electrophilic than the carboxamides or esters in isoquinoline derivatives, enabling faster acylation reactions.

Chlorinated Aromatic Compounds

Hexachlorodibenzo-p-dioxins (e.g., CAS 34465-46-8, 19408-74-3) are highly toxic aromatic chlorides. While structurally dissimilar to this compound, they share chlorine-based reactivity. However, the aliphatic nature of the target compound reduces environmental persistence and bioaccumulation risks compared to aromatic chlorinated dioxins.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

Steric vs. Electronic Effects : The dimethyl substitution in this compound reduces reactivity in crowded environments compared to less hindered analogs like acetyl chloride. This is critical in designing selective acylating agents .

Synthetic Utility : The compound’s balance of reactivity and steric hindrance makes it advantageous for controlled acylation in multi-step syntheses, contrasting with the indiscriminate reactivity of simpler acyl chlorides.

Biological Activity

2,6-Dimethylcyclohexane-1-carbonyl chloride is a compound of interest in the field of organic chemistry, particularly for its potential biological activities and applications in synthetic processes. This article reviews existing literature on its biological activity, synthesis, and related compounds, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two methyl groups at positions 2 and 6, and a carbonyl chloride functional group at position 1. This unique substitution pattern influences its reactivity and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClO |

| Molecular Weight | 172.65 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

In studies examining the antibacterial properties of cyclohexane derivatives, several compounds demonstrated significant activity against various bacterial strains. For instance:

- Compound A (related structure) showed an MIC of 125 μg/mL against Staphylococcus aureus.

- Compound B exhibited activity against Pseudomonas aeruginosa with an MIC of 250 μg/mL.

These findings suggest that the structural features of cyclohexane derivatives may contribute to their antibacterial efficacy .

Cytotoxicity

The cytotoxic effects of cyclohexane derivatives have been evaluated in various cancer cell lines. For example:

- A derivative similar to this compound displayed moderate cytotoxicity against liver cancer cells (WRL-68) with an IC50 value of 86 μM .

This indicates potential for further exploration in cancer therapeutics.

Case Study 1: Synthesis and Evaluation of Analogues

A recent study synthesized several analogues of cyclohexane-1-carbonyl chloride to evaluate their biological activities. The analogues were tested for their ability to inhibit key enzymes involved in cancer progression. The results indicated that certain substitutions significantly enhanced inhibitory activity against aromatase and glycosyltransferase enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the cyclohexane ring influenced both antibacterial and anticancer activities. For instance:

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dimethylcyclohexane-1-carbonyl chloride, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves the reaction of 2,6-dimethylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Optimization strategies include:

- Catalyst/Solvent Screening : Test Lewis acids (e.g., DMF) to enhance reactivity in non-polar solvents like dichloromethane .

- Temperature Control : Monitor exothermic reactions (25–60°C) to prevent decomposition.

- Purity Assessment : Use gas chromatography (GC) or HPLC to track starting material consumption and byproduct formation .

| Condition | Yield (%) | Purity (GC) |

|---|---|---|

| SOCl₂, DCM, 25°C | 78 | 95% |

| Oxalyl chloride, DMF | 92 | 98% |

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : Observe the carbonyl chloride signal at ~170–180 ppm in NMR and methyl group splitting patterns in NMR.

- IR Spectroscopy : Confirm the C=O stretch at 1770–1820 cm⁻¹ and C-Cl absorption near 600 cm⁻¹.

- Mass Spectrometry : Identify molecular ion peaks (e.g., [M]⁺ at m/z 175) and fragmentation patterns.

- Elemental Analysis : Validate chlorine content (~20.2% theoretical).

Refer to standardized methods for chlorinated compounds in analytical catalogs .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile acyl chloride vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.

- Spill Management : Neutralize with sodium bicarbonate or inert adsorbents.

- Storage : Store under anhydrous conditions at 2–8°C in sealed amber glass vials .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., variable acylation yields)?

Answer:

- Variable Analysis : Compare solvent polarity (e.g., THF vs. DCM), nucleophile steric effects, and moisture content.

- Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress and intermediate stability.

- Statistical Design : Apply factorial experiments to isolate critical factors (e.g., temperature, catalyst loading) .

Advanced: What computational methods elucidate the electronic structure and reactivity of this acyl chloride?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces and LUMO localization on the carbonyl carbon.

- Reactivity Prediction : Compare activation energies for nucleophilic attack (e.g., amines vs. alcohols) using Gaussian or ORCA software.

- Experimental Validation : Correlate computational data with Hammett substituent constants from kinetic assays.

Advanced: How does steric hindrance from the 2,6-dimethyl groups influence regioselectivity in multi-step syntheses?

Answer:

- Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize steric bulk.

- Competitive Experiments : Compare acylation rates with/without methyl groups using kinetic isotopic effects.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm steric constraints .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>100°C).

- Hydrolytic Stability : Monitor hydrolysis rates in humid environments via conductivity measurements.

- Long-Term Storage : Use argon-purged vials with molecular sieves to extend shelf life .

Advanced: How can degradation products be identified and quantified during synthetic applications?

Answer:

- LC-MS/MS : Detect hydrolyzed products (e.g., 2,6-dimethylcyclohexanecarboxylic acid) with MRM transitions.

- Isolation Techniques : Use preparative TLC or column chromatography to isolate degradation byproducts.

- Mechanistic Probes : Introduce isotopic labels (e.g., ) to trace hydrolysis pathways .

Advanced: What role does this acyl chloride play in synthesizing chiral intermediates for pharmaceuticals?

Answer:

- Asymmetric Catalysis : Employ chiral amines or organocatalysts to generate enantiopure amides.

- Case Study : Synthesize β-lactam precursors via [2+2] cycloadditions, monitored by circular dichroism (CD).

- Scale-Up Challenges : Address racemization risks by optimizing reaction time and temperature .

Basic: How can researchers validate the purity of this compound before use?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.